5'-Iodoresiniferatoxin

Descripción general

Descripción

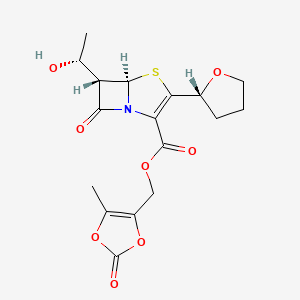

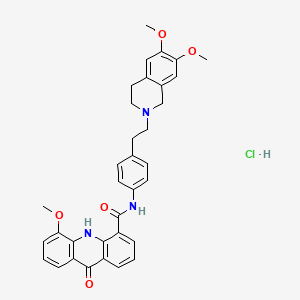

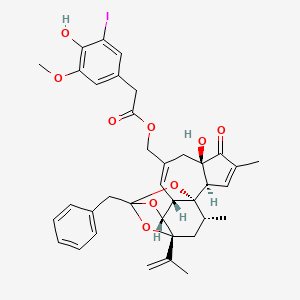

5’-Iodoresiniferatoxin is a potent vanilloid receptor antagonist . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules .

Synthesis Analysis

5’-Iodoresiniferatoxin can be prepared from resiniferatoxin (RTX) by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis

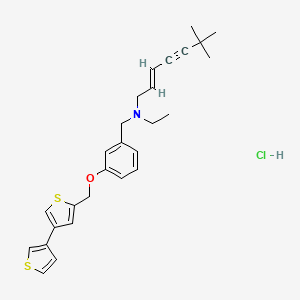

The molecular formula of 5’-Iodoresiniferatoxin is C37H39IO9 . It has a molecular weight of 754.60 . The structure contains 92 bonds in total, including 53 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis

5’-Iodoresiniferatoxin is soluble in DMSO and in ethanol .Aplicaciones Científicas De Investigación

General Use of 5’-Iodoresiniferatoxin

- Scientific Field : Biochemistry and Pharmacology

- Summary of Application : 5’-Iodoresiniferatoxin (5’-IRTX) is a potent and partial antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . It is an iodinated form of the potent agonist Resiniferatoxin .

- Methods of Application : 5’-Iodoresiniferatoxin can be prepared from Resiniferatoxin by electrophilic aromatic substitution . It is used in research to study the TRPV1 receptor, often in experiments involving capsaicin-induced currents in Xenopus oocytes .

- Results or Outcomes : The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C .

Dermatology Application

- Scientific Field : Dermatology

- Summary of Application : 5’-Iodoresiniferatoxin has been used in research to study its effects on UV-induced responses in the skin .

- Methods of Application : In the study, the effects of 5’-Iodoresiniferatoxin were investigated on UV-induced matrix metalloproteinases (MMPs), pro-inflammatory cytokines, cyclooxygenase (COX)-2, and p53 expression in the skin of hairless mice .

- Results or Outcomes : The specific results of this study are not provided in the source, but the implication is that 5’-Iodoresiniferatoxin may have potential therapeutic applications in dermatology .

Role in Calcium Signaling and ROS Modulation

- Scientific Field : Biochemistry and Cell Biology

- Summary of Application : 5’-Iodoresiniferatoxin plays a role in the bi-directional crosstalk between calcium signaling and reactive oxygen species (ROS), which modulates physiological processes including sperm function .

- Methods of Application : The role of 5’-Iodoresiniferatoxin in this process is studied using various cell biology techniques, including calcium imaging and ROS detection assays .

- Results or Outcomes : The specific results of this study are not provided in the source, but the implication is that 5’-Iodoresiniferatoxin may play a crucial role in modulating cellular responses to ROS and calcium signaling .

Role in Pain Management

- Scientific Field : Pharmacology

- Summary of Application : 5’-Iodoresiniferatoxin has been shown to have analgesic activity in the capsaicin pain test .

- Methods of Application : The analgesic effects of 5’-Iodoresiniferatoxin are studied using in vivo pain models, such as the capsaicin pain test .

- Results or Outcomes : The specific results of this study are not provided in the source, but the implication is that 5’-Iodoresiniferatoxin may have potential therapeutic applications in pain management .

Role in Thermoregulation

- Scientific Field : Physiology

- Summary of Application : 5’-Iodoresiniferatoxin has been found to have partial transient agonistic characteristics in the thermoregulatory system in mice, especially in higher concentrations ranging from 1 to 30 μM .

- Methods of Application : The role of 5’-Iodoresiniferatoxin in thermoregulation is studied using in vivo models, such as mice .

- Results or Outcomes : The specific results of this study are not provided in the source, but the implication is that 5’-Iodoresiniferatoxin may play a crucial role in modulating thermoregulatory responses .

Role in UV-Induced Skin Responses

- Scientific Field : Dermatology

- Summary of Application : 5’-Iodoresiniferatoxin has been used in research to study its effects on UV-induced responses in the skin .

- Methods of Application : In the study, the effects of 5’-Iodoresiniferatoxin were investigated on UV-induced matrix metalloproteinases (MMPs), pro-inflammatory cytokines, cyclooxygenase (COX)-2, and p53 expression in the skin of hairless mice .

- Results or Outcomes : The specific results of this study are not provided in the source, but the implication is that 5’-Iodoresiniferatoxin may have potential therapeutic applications in dermatology .

Safety And Hazards

Direcciones Futuras

Recent research indicated that 5’-Iodoresiniferatoxin also has partial transient agonistic characteristics in the thermoregulatory system in mice, especially in higher concentrations ranging from 1 to 30 μM . This suggests potential future directions for research into the effects and applications of 5’-Iodoresiniferatoxin.

Propiedades

IUPAC Name |

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36?,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUJORCXGLGWDV-RYACRXIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39IO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Iodoresiniferatoxin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.